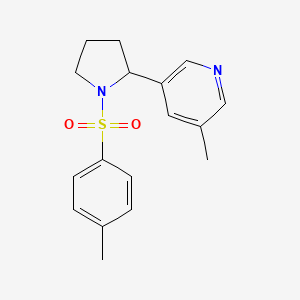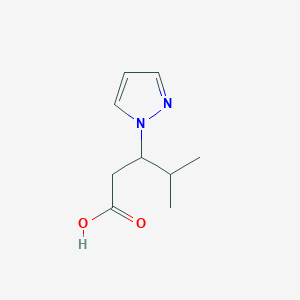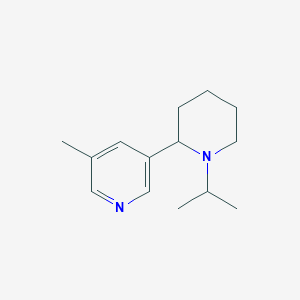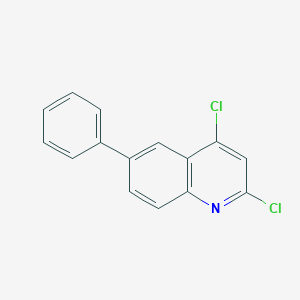
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-(trifluoromethoxy)pyridine with methanamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2-(Trifluoromethoxy)pyridin-4-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the pyridine ring .
Scientific Research Applications
(2-(Trifluoromethoxy)pyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of materials with specific properties, such as in the field of organic electronics
Mechanism of Action
The mechanism of action of (2-(Trifluoromethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)pyridin-4-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2-(Difluoromethoxy)pyridin-4-yl)methanamine: Contains a difluoromethoxy group instead of a trifluoromethoxy group.
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: The trifluoromethyl group is attached to a different position on the pyridine ring.
Uniqueness
The presence of the trifluoromethoxy group in (2-(Trifluoromethoxy)pyridin-4-yl)methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its similar compounds .
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
[2-(trifluoromethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-5(4-11)1-2-12-6/h1-3H,4,11H2 |
InChI Key |
GTADUYNLSCMDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal](/img/structure/B11824354.png)
![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)


![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)







![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)

